N-cyclopropyl-2-hydroxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like N-Cyclopropyl-2-hydroxybenzamide involves complex reactions, including cyclopropanation and the use of diazo precursors for constructing cyclopropyl-fused heterocycles. A notable method involves N-heterocyclic carbenes (NHCs) catalyzing diastereo- and enantioselective hydroacylation of cyclopropenes, yielding acylcyclopropanes with structural value (Liu et al., 2011). Additionally, cyclopropylidene intermediates have been synthesized through reactions involving cyclopropenes and transition metal catalysts (Archambeau et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Cyclopropyl-2-hydroxybenzamide has been characterized by X-ray diffraction and spectroscopic data, providing insights into the crystal packing and hydrogen bonding within these molecules (Saeed et al., 2010). These analyses are crucial for understanding the compound's reactivity and interactions.
Scientific Research Applications
Anticancer Potential
- N-cyclopropyl-2-hydroxybenzamide Derivatives in Cancer Research : A study focused on the development of niclosamide derivatives, including compounds related to N-cyclopropyl-2-hydroxybenzamide, for potential use as anticancer agents. These compounds were tested against various human cancer cells, including breast, prostate, cervical cancer, and leukemia cells, showing significant cytotoxicity and activity in NFκB and mitochondria transmembrane potential assays (Tang et al., 2017).
Antimicrobial and Antiparasitic Properties
- Novel Derivatives against Parasites : Research on N-benzoyl-2-hydroxybenzamides, closely related to N-cyclopropyl-2-hydroxybenzamide, found that these compounds were effective against the protozoan parasite Toxoplasma gondii. The study's lead compound displayed robust activity against the parasite and suggested potential as a scaffold for developing improved inhibitors of T. gondii (Fomovska et al., 2012).
- Antibacterial Activity of Derivatives : A study synthesized chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, including compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide, demonstrating good antibacterial activity against Gram-positive bacteria (Ienascu et al., 2022).
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization of Derivatives : The synthesis of new 2-amino-N-hydroxybenzamide derivatives, including structural analysis, showcased the potential for various applications, including their role in antimicrobial activities (Mahesh et al., 2015).
- Copper-Catalyzed Cyclopropylation : A method was developed for copper-catalyzed Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate, which enables N-cyclopropylation of certain molecules, demonstrating the importance of N-cyclopropyl-2-hydroxybenzamide in medicinal chemistry (Derosa et al., 2018).
Bioactivation and Biosensing Applications
- Bioactivation in Drug Discovery : The bioactivation of cyclopropyl rings, a feature in some compounds related to N-cyclopropyl-2-hydroxybenzamide, was studied in the context of hepatitis C virus inhibitors, highlighting the importance of understanding the metabolic pathways of such compounds (Zhuo et al., 2018).
- Biosensor Development : A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, indicating the potential of N-cyclopropyl-2-hydroxybenzamide derivatives in biosensing technologies (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-cyclopropyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)10(13)11-7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBOEZQGCFECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356378 | |
Record name | N-cyclopropyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxybenzamide | |
CAS RN |
440111-82-0 | |
Record name | N-cyclopropyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.